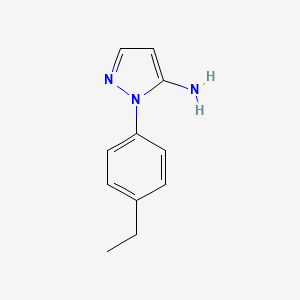

1-(4-ethylphenyl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHUXAILWQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Signature of 1-(4-ethylphenyl)-1H-pyrazol-5-amine: An In-depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone. Its derivatives are prevalent in a multitude of pharmacologically active agents. 1-(4-ethylphenyl)-1H-pyrazol-5-amine, in particular, serves as a crucial chemical building block for the synthesis of more complex molecular entities.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed predictive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The subsequent sections will delve into the theoretical underpinnings of the expected spectral features, offering field-proven insights into the causality behind the predicted data.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-ethylphenyl group and the pyrazol-5-amine moiety.

-

Ethyl Group Protons: The ethyl group on the phenyl ring will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to three methyl protons, resulting in a quartet (3+1=4). The methyl protons are adjacent to two methylene protons, leading to a triplet (2+1=3). The methylene protons will be deshielded by the aromatic ring and are expected to appear at a higher chemical shift than the methyl protons.

-

Aromatic Protons: The 1,4-disubstituted phenyl ring will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the ethyl group will be in a slightly different chemical environment than the protons ortho to the pyrazole ring.

-

Pyrazole Protons: The pyrazole ring has two protons. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C3 position. The proton at the C3 position will also be a doublet, coupled to the C4 proton.

-

Amine Protons: The primary amine (-NH₂) protons will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4-7.2 | Doublet | 2H | Ar-H (ortho to pyrazole) |

| ~ 7.2-7.0 | Doublet | 2H | Ar-H (ortho to ethyl) |

| ~ 7.5 | Doublet | 1H | Pyrazole C3-H |

| ~ 5.8 | Doublet | 1H | Pyrazole C4-H |

| ~ 4.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.7 | Quartet | 2H | -CH₂- |

| ~ 1.2 | Triplet | 3H | -CH₃ |

Visualization of Predicted ¹H NMR Couplings

Caption: Predicted proton coupling relationships in this compound.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: The analysis is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Pyrazole C5-NH₂ |

| ~ 142 | Aromatic C (ipso, attached to pyrazole) |

| ~ 140 | Aromatic C (ipso, attached to ethyl) |

| ~ 138 | Pyrazole C3 |

| ~ 129 | Aromatic CH |

| ~ 120 | Aromatic CH |

| ~ 98 | Pyrazole C4 |

| ~ 28 | -CH₂- |

| ~ 15 | -CH₃ |

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data Interpretation and Summary

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| 1640-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C and C=N Stretch | Aromatic and Pyrazole Rings |

| 1350-1250 | C-N Stretch | Aromatic Amine |

The presence of a primary amine is expected to show two distinct N-H stretching bands.[2] Aromatic C-N stretching is also a key indicator.[2]

Predicted Mass Spectrometric (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: The analysis is typically performed using a mass spectrometer with an Electrospray Ionization (ESI) source.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode.

Predicted MS Data Interpretation

-

Molecular Ion: The molecular weight of this compound is 187.24 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 188.25.

-

Fragmentation: The molecule can undergo fragmentation upon ionization. Key predicted fragments include the loss of the ethyl group (-29 Da) leading to a fragment at m/z 159, and potential cleavage of the pyrazole ring.

Predicted MS Data Summary

| Predicted m/z | Assignment |

| 188.25 | [M+H]⁺ |

| 159.22 | [M - C₂H₅]⁺ |

| 132.18 | [C₈H₉N₂]⁺ (from pyrazole ring cleavage) |

| 104.13 | [C₈H₉]⁺ (ethylphenyl cation) |

Visualization of a Plausible Fragmentation Pathway

Caption: A predicted major fragmentation pathway for this compound.

Synthesis and Context

This compound and its derivatives are often synthesized via the condensation of a substituted arylhydrazine with a β-ketonitrile.[3] For the title compound, this would involve the reaction of 4-ethylphenylhydrazine with 3-aminocrotononitrile or a similar α-cyanoketone, often under acidic conditions and sometimes with microwave assistance to accelerate the reaction.[1][2] Knowledge of the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers, which could be identified through careful analysis of the spectroscopic data.

References

-

Spectroscopy Online. IR Spectroscopy: Amines. Available at: [Link]

-

El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-163. Available at: [Link]

-

Jarvis, L. M., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. Available at: [Link]

Sources

CAS number 1368947-90-3 properties and suppliers

An In-Depth Technical Guide to Lorlatinib (PF-06463922): Properties, Mechanism of Action, and Suppliers

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Lorlatinib (PF-06463922), a third-generation, brain-penetrant tyrosine kinase inhibitor (TKI). Developed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical properties, the intricate mechanism of action, and practical experimental applications of this potent anti-cancer agent.

Introduction to Lorlatinib

Lorlatinib, also known by its development code PF-06463922, is a pivotal therapeutic agent in the field of oncology, specifically for the treatment of non-small cell lung cancer (NSCLC).[1] Its chemical structure allows it to effectively cross the blood-brain barrier, a significant advantage in treating brain metastases, which are common in ALK-positive NSCLC patients.[1] This macrocyclic ATP-competitive inhibitor was designed to be highly potent against wild-type anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), as well as a broad spectrum of resistance mutations that emerge during treatment with earlier-generation TKIs.[2]

Physicochemical Properties of Lorlatinib

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Lorlatinib's characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1454846-35-5 | [2] |

| Alternate CAS Number | 1368947-90-3 | N/A |

| Synonyms | PF-06463922, Lorbrena | [3][4] |

| Molecular Formula | C21H19FN6O2 | [2][5] |

| Molecular Weight | 406.41 g/mol | [2] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO | N/A |

| Bioavailability | Approximately 81% | [6][7] |

| Plasma Protein Binding | 66% | [6][7] |

Mechanism of Action: A Dual ALK/ROS1 Inhibitor

Lorlatinib functions as a highly selective and potent inhibitor of ALK and ROS1 tyrosine kinases.[1][6] In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK and CD74-ROS1. These fusion proteins result in constitutively active tyrosine kinases that drive uncontrolled cell proliferation and survival through downstream signaling pathways.

Lorlatinib competitively binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing their phosphorylation and subsequent activation of signaling cascades.[1] This targeted inhibition leads to the suppression of tumor cell growth and induction of apoptosis in cancer cells harboring these genetic alterations.[4] A key feature of Lorlatinib is its efficacy against a wide array of ALK resistance mutations, including the G1202R mutation, which confers resistance to second-generation ALK inhibitors.[2]

The following diagram illustrates the inhibitory action of Lorlatinib on the ALK/ROS1 signaling pathway.

Caption: Inhibition of ALK/ROS1 Signaling by Lorlatinib.

Experimental Protocol: In Vitro Cell Proliferation Assay

To evaluate the anti-proliferative activity of Lorlatinib in cancer cell lines expressing ALK or ROS1 fusion proteins, a cell viability assay such as the MTT or CellTiter-Glo® assay can be employed. The following is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lorlatinib in a relevant cancer cell line (e.g., H3122 [EML4-ALK] or HCC78 [SLC34A2-ROS1]).

Materials:

-

Lorlatinib (PF-06463922)

-

Relevant cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

-

DMSO (for stock solution preparation)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Lorlatinib in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Lorlatinib stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the prepared Lorlatinib dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Lorlatinib concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

The following diagram outlines the experimental workflow.

Caption: Workflow for an In Vitro Cell Proliferation Assay.

Suppliers of Lorlatinib (PF-06463922)

For research purposes, Lorlatinib can be obtained from several reputable chemical suppliers. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. The following companies are known suppliers of Lorlatinib for research use only:

-

MedChemExpress: Offers Lorlatinib (PF-06463922) and provides detailed product information, including purity and analytical data.[3]

-

Cayman Chemical: Supplies PF-06463922 (Lorlatinib) with comprehensive technical information and supporting literature.[8]

-

Selleck Chemicals: A well-known supplier of kinase inhibitors, offering Lorlatinib (PF-06463922) with quality confirmation by NMR & HPLC.[9]

-

MedKoo Biosciences: Provides Lorlatinib (PF-06463922) and includes information on its in vitro and in vivo activity.[2]

-

InvivoChem: A supplier of Loratinib (PF-06463922) for research applications.[4]

Conclusion

Lorlatinib (PF-06463922) is a powerful and clinically significant third-generation TKI with potent activity against ALK and ROS1 fusion proteins, including many clinically relevant resistance mutations. Its ability to penetrate the central nervous system makes it a valuable tool for both basic research and clinical applications in oncology. This guide provides a foundational understanding of its properties, mechanism of action, and practical experimental use to support ongoing research and drug development efforts.

References

-

Lorlatinib - Wikipedia. [Link]

-

What is the mechanism of Lorlatinib? - Patsnap Synapse. [Link]

-

Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. [Link]

-

Lorlatinib: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]

-

Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation - Journal of Oncology Navigation & Survivorship. [Link]

-

PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC. [Link]

-

The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - Company of Biologists Journals. [Link]

-

Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - AACR Journals. [Link]

Sources

- 1. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]

- 5. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lorlatinib - Wikipedia [en.wikipedia.org]

- 7. mims.com [mims.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

A Technical Guide to the Solubility and Stability of 1-(4-ethylphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(4-ethylphenyl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just protocols, but the underlying scientific rationale for determining two of the most critical physicochemical parameters in early-stage development: solubility and stability. Understanding these properties is paramount for predicting a compound's bioavailability, formulating a viable drug product, and ensuring its safety and efficacy over time.[4][5] This guide outlines detailed methodologies for both kinetic and thermodynamic solubility assessment, as well as a systematic approach to forced degradation studies in line with regulatory expectations.

Introduction: The Physicochemical Profile of a Pyrazole Derivative

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] The specific molecule, this compound, possesses a structural architecture that suggests a nuanced solubility and stability profile. The pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, while the 4-ethylphenyl substituent introduces a significant lipophilic character. This balance between polar and non-polar moieties will govern its behavior in both aqueous and organic media.

Factors influencing the solubility of pyrazole derivatives include:

-

Substituents: The nature of the groups attached to the pyrazole ring is a primary determinant of solubility. Lipophilic groups tend to decrease aqueous solubility, whereas polar groups can enhance it.[6][7]

-

Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking in the solid state, require more energy to overcome, thus reducing solubility.[6][7]

-

pH: The presence of the amine group (a weak base) means that the solubility of this compound will likely be pH-dependent.[6]

-

Temperature: Generally, solubility in organic solvents increases with temperature as thermal energy helps to overcome the crystal lattice forces.[7][8]

The stability of this compound is equally critical. The pyrazole ring itself is relatively stable, but the amine group can be susceptible to oxidation. Forced degradation studies are therefore essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][9][10]

Solubility Assessment: Kinetic vs. Thermodynamic Approaches

Solubility is a critical parameter that can significantly impact the developability of a compound. Low solubility can lead to poor absorption and bioavailability, making it a major hurdle in drug discovery.[11][12] Two key types of solubility measurements are relevant in early-stage development: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method typically used in the early stages of drug discovery.[12][13] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[11][14] This method is not a true equilibrium measurement but provides a rapid assessment of a compound's propensity to precipitate.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution.[12] It is the gold-standard measurement and is crucial for lead optimization and formulation development.[5][11] The most common method for determining thermodynamic solubility is the shake-flask method.[5][11]

-

Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[5]

-

Sample Preparation: Add an excess amount of solid this compound to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential.[5]

-

Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][11]

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.[11]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Data Presentation: Solubility

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Organic Solvent (e.g., Ethanol) |

| Kinetic Solubility (µM) | Data | Data | Data | Data | N/A |

| Thermodynamic Solubility (µg/mL) | Data | Data | Data | Data | Data |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[9][10] These studies are also essential for developing and validating stability-indicating analytical methods.[4][10] According to ICH guideline Q1A(R2), forced degradation studies should include exposure to acid, base, oxidation, heat, and light.[9]

General Considerations for Forced Degradation

-

Target Degradation: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[9] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[4]

-

Analytical Method: A stability-indicating HPLC method is required to separate the parent compound from all degradation products.[4] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic or trifluoroacetic acid is a common starting point for pyrazole derivatives.[15][16][17]

Experimental Protocols: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Neutralization: At various time points, withdraw aliquots and neutralize them before analysis.

-

Analysis: Analyze the samples by HPLC-UV/MS to determine the percentage of degradation and identify any degradation products.

-

Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Incubate the solution at room temperature. Oxidative reactions are often rapid, so shorter time points (e.g., 2, 6, 24 hours) are recommended.[9]

-

Analysis: Analyze the samples by HPLC-UV/MS.

-

Sample Preparation: Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Incubation: Expose the sample for an extended period (e.g., 7 days).

-

Analysis: At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-UV/MS.

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][10] A common exposure level is 1.2 million lux hours and 200 watt hours/square meter.[10][18]

-

Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Analysis: Analyze the samples by HPLC-UV/MS.

Data Presentation: Stability

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (m/z) |

| 0.1 M HCl | 48 h | 60°C | Data | Data |

| 0.1 M NaOH | 48 h | 60°C | Data | Data |

| 3% H₂O₂ | 24 h | 25°C | Data | Data |

| Heat (Solid) | 7 days | 80°C | Data | Data |

| Light (ICH Q1B) | Standard | Standard | Data | Data |

Visualization of Experimental Workflows

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Caption: Workflow for forced degradation studies.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of early-stage drug development. For this compound, a compound with both lipophilic and hydrogen-bonding characteristics, a thorough understanding of these properties is essential for informed decision-making. The protocols and frameworks outlined in this guide provide a robust starting point for researchers to generate high-quality, reproducible data that will be invaluable for lead optimization, formulation development, and ultimately, regulatory submission.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).

- Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Improving solubility of pyrazole deriv

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Solubility of 1H-pyrazole (C3H4N2). Solubility of Things.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.

- ADME Solubility Assay. BioDuro.

- Pyrazole | 288-13-1. ChemicalBook.

- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.

- Solubility Toolbox for Successful Design of Drug Candid

- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega.

- A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. (2025). BenchChem.

- 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3. PubChem.

- 3-(4-ethylphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChemLite.

- 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine. Aaronchem.

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.

- Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.

- 1h-pyrazol-5-amine. Sigma-Aldrich.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 3). Journal of Agricultural and Food Chemistry.

- Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpsonline.com [ajpsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. ijcpa.in [ijcpa.in]

- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. onyxipca.com [onyxipca.com]

The 5-Aminopyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

The 5-aminopyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms and an amino group at the C5 position, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to serve as a foundational building block for a vast array of bioactive molecules that span a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] The pyrazole core itself is a key feature in numerous clinically approved drugs, underscoring its pharmacological significance.[2][4] The strategic placement of the amino group on the pyrazole ring provides a crucial vector for chemical modification, enabling the synthesis of diverse compound libraries with finely tuned physicochemical and biological properties.[4][5] This guide provides a comprehensive overview of the 5-aminopyrazole scaffold, from its synthesis and characterization to its diverse biological activities and applications in drug discovery, with a focus on the underlying principles and practical methodologies.

Core Synthetic Strategies: Building the 5-Aminopyrazole Framework

The construction of the 5-aminopyrazole ring is primarily achieved through condensation reactions that are both versatile and efficient. The most prevalent methods involve the reaction of a hydrazine derivative with a precursor containing a β-ketonitrile or a malononitrile derivative. These approaches allow for the introduction of a wide range of substituents at various positions of the pyrazole ring, which is critical for optimizing biological activity.

Primary Synthesis from β-Ketonitriles and Hydrazines

A cornerstone of 5-aminopyrazole synthesis is the condensation of β-ketonitriles with hydrazines.[1] This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The choice of substituents on both the β-ketonitrile and the hydrazine allows for extensive diversification of the final product.

Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol details a representative synthesis of a 5-aminopyrazole derivative.

Materials:

-

(4-Methoxyphenyl)acetonitrile

-

Diethyl carbonate

-

Sodium ethoxide

-

Phenylhydrazine

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Formation of the β-ketonitrile. In a round-bottom flask, dissolve (4-methoxyphenyl)acetonitrile and diethyl carbonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 4-6 hours.

-

Step 2: Acidification. Cool the reaction mixture in an ice bath and acidify with dilute HCl to precipitate the crude β-ketonitrile. Filter the solid, wash with cold water, and dry under vacuum.

-

Step 3: Cyclization with Phenylhydrazine. To a solution of the crude β-ketonitrile in ethanol, add phenylhydrazine. Reflux the mixture for 3-5 hours.

-

Step 4: Isolation and Purification. Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry.[6][7][8]

-

1H-NMR: Expect characteristic signals for the aromatic protons, the methoxy group protons, and the amino group protons.

-

13C-NMR: Signals corresponding to the pyrazole ring carbons, the aromatic carbons, the nitrile carbon, and the methoxy carbon should be observed.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile, and C-O stretching of the methoxy group.[9]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the compound.

Fusing the Core: A Gateway to Enhanced Bioactivity

5-Aminopyrazoles are not only valuable as standalone pharmacophores but also serve as critical intermediates for the synthesis of fused heterocyclic systems.[10][11][12] These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often exhibit enhanced biological activity due to their structural resemblance to endogenous purines, allowing them to interact with a broader range of biological targets.[1][7]

Synthesis of Pyrazolo[1,5-a]pyrimidines

A common strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester.[5][10][13] Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for accelerating these reactions.[5]

Experimental Protocol: Microwave-Assisted Synthesis of a 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidine

Materials:

-

5-Amino-3-methyl-1H-pyrazole

-

An appropriate aryl-substituted 1,3-diketone

-

Acetic acid (catalyst)

-

Ethanol

Procedure:

-

Step 1: Reaction Setup. In a microwave-safe reaction vessel, combine 5-amino-3-methyl-1H-pyrazole, the aryl-substituted 1,3-diketone, and a catalytic amount of acetic acid in ethanol.

-

Step 2: Microwave Irradiation. Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes).

-

Step 3: Product Isolation. After cooling, the product will often precipitate. The solid can be collected by filtration, washed with cold ethanol, and purified by recrystallization.

A Spectrum of Biological Activities and Therapeutic Targets

The 5-aminopyrazole scaffold is a prolific source of compounds with a wide array of biological activities. This versatility has led to its exploration in numerous therapeutic areas.

| Biological Activity | Therapeutic Target(s) | Potential Application | Reference(s) |

| Anticancer | Kinases (e.g., CDKs, B-Raf), Apoptosis pathways | Oncology | [2][14] |

| Anti-inflammatory | p38 MAPK, COX | Inflammatory diseases (e.g., rheumatoid arthritis) | [2][14][15] |

| Antimicrobial | Bacterial and fungal cellular targets | Infectious diseases | [2] |

| Anticonvulsant | Ion channels, GABA receptors | Epilepsy | [13] |

| Kinase Inhibition | Various kinases (e.g., p38, BTK) | Cancer, Inflammation | [2][4] |

| Antiviral | Viral replication enzymes | Viral infections | |

| Antioxidant | Reactive oxygen species | Diseases associated with oxidative stress | [16] |

Mechanism of Action: Inhibition of p38 MAPK Signaling

A significant area of research for 5-aminopyrazole derivatives has been their role as inhibitors of p38 mitogen-activated protein kinase (MAPK).[2][14] The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[][18] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.[15][19]

5-Aminopyrazole-based inhibitors typically bind to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.[14]

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Evaluating Biological Activity: A Practical Approach

The assessment of the biological activity of novel 5-aminopyrazole derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their efficacy and mechanism of action.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][20] It is widely used to measure the cytotoxicity of potential anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

5-Aminopyrazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well microtiter plates

Procedure:

-

Step 1: Cell Seeding. Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Step 2: Compound Treatment. Treat the cells with various concentrations of the 5-aminopyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Step 4: Solubilization. Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Reading. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Future Perspectives and Conclusion

The 5-aminopyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel fused heterocyclic systems, and the application of computational methods to guide the design of next-generation 5-aminopyrazole-based drugs. The solid foundation of chemical synthesis and biological evaluation detailed in this guide provides a robust framework for researchers to build upon in their drug discovery endeavors.

References

-

Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. Available at: [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

The total synthesis procedure of a) 5-amino-1, 3-diphenyl-1H-pyrazole-4-carbonitrile and b) 1-(morpholino(phenyl)methyl)naphthalen-2-ol derivatives using the as-preparedcorresponding catalysts. ResearchGate. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PubMed Central. Available at: [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]

-

Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]

-

Involvement of p38 MAPK in Synaptic Function and Dysfunction. MDPI. Available at: [Link]

-

Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. PubMed Central. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 18. Involvement of p38 MAPK in Synaptic Function and Dysfunction [mdpi.com]

- 19. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bds.berkeley.edu [bds.berkeley.edu]

The 1-Aryl-1H-pyrazol-5-amine Scaffold: A Technical Review of Synthesis, Reactivity, and Pharmacological Potential

Executive Summary

The 1-aryl-1H-pyrazol-5-amine motif represents a "privileged scaffold" in medicinal and agrochemical chemistry. Distinguished by its nitrogen-rich heterocyclic core and a versatile exocyclic amine at position 5, this structure serves as the pharmacophore for blockbuster agrochemicals like Fipronil and a growing class of kinase inhibitors in oncology (e.g., CDKs, p38 MAP kinase inhibitors).

This technical guide synthesizes the current literature on this scaffold, moving beyond basic descriptions to analyze the mechanistic causality of its synthesis, the regiochemical logic of its formation, and its strategic derivatization into fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Structural & Mechanistic Perspective

The Core Scaffold

The 1-aryl-1H-pyrazol-5-amine consists of a pyrazole ring substituted at N1 with an aryl group and at C5 with a primary amine. This specific substitution pattern creates a unique electronic environment where the C4 position is highly nucleophilic (enamine-like character), and the C5-amine acts as a binucleophile for heterocyclization.

Mechanistic Logic of Regioselectivity

The most robust synthetic route involves the condensation of aryl hydrazines with

The Critical Question: Why is the 5-amino isomer formed preferentially over the 3-amino isomer?

-

Causality: The reaction kinetics are driven by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the

-ketonitrile centers. -

Step 1 (Kinetic Control): The terminal nitrogen (

) of the aryl hydrazine is more nucleophilic than the internal nitrogen ( -

Step 2 (Cyclization): The initial attack forms a hydrazone intermediate. The internal nitrogen then attacks the nitrile carbon, closing the ring.

-

Step 3 (Tautomerization): The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.

Visualization: Synthesis Mechanism

Figure 1: Mechanistic pathway for the regioselective synthesis of 1-aryl-1H-pyrazol-5-amines.

Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis (Green & Efficient)

Source Validation: This protocol is adapted from recent literature emphasizing green chemistry and high throughput [1]. It utilizes water as a solvent, minimizing VOCs.

Objective: Synthesis of 1-phenyl-1H-pyrazol-5-amine derivatives.

Reagents:

-

Aryl hydrazine hydrochloride (1.0 equiv)

- -Ketonitrile (e.g., 3-aminocrotononitrile or benzoylacetonitrile) (1.0 equiv)

-

Solvent: Water (or 1M HCl for solubility)

-

Base: 10% NaOH (for workup)

Workflow:

-

Preparation: In a microwave-safe vial, suspend the aryl hydrazine and

-ketonitrile in water (approx. 2-5 mL per mmol). If the hydrazine is a free base, add 1.0 equiv of HCl to catalyze the imine formation. -

Irradiation: Seal the vial and irradiate at 150 °C for 10–15 minutes . (Note: Dynamic power mode is recommended to maintain temperature).

-

Workup: Allow the vessel to cool to room temperature. The reaction mixture will likely be a suspension.

-

Isolation: Basify the mixture to pH ~10 using 10% NaOH to ensure the product is in the free amine form.

-

Purification: Filter the precipitate. Wash with cold water (

). Recrystallize from ethanol/water if necessary.

Self-Validating Check: The product should be a solid. Purity can be rapidly assessed via TLC (eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the hydrazine starting material (often colored) indicates completion.

Protocol B: Conventional Reflux (Scale-Up)

Source Validation: Standard methodology for gram-scale synthesis [2].

Workflow:

-

Reflux the aryl hydrazine and

-ketonitrile in ethanol containing a catalytic amount of acetic acid or piperidine for 3–6 hours. -

Concentrate the solvent under reduced pressure.

-

Pour the residue into crushed ice/water to precipitate the crude product.

Chemical Reactivity & Derivatization

The 5-aminopyrazole scaffold is a "chemical chameleon," offering three distinct sites for functionalization:

-

The Exocyclic Amine (

): Reacts with electrophiles (acyl chlorides, isocyanates) to form amides or ureas. -

The C4 Position: Highly nucleophilic due to the enamine resonance contribution. It readily undergoes electrophilic aromatic substitution (halogenation, formylation via Vilsmeier-Haack).

-

Binucleophilic Cyclization: The N1-aryl ortho-position (if activated) or the combination of C4 and the 5-amine allows for the construction of fused rings.

Key Transformation: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the most critical derivatization for drug discovery. The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (e.g., acetylacetone, malonaldehyde) yields pyrazolo[1,5-a]pyrimidines.

Mechanism:

-

Condensation of the exocyclic amine with one carbonyl of the 1,3-diketone.

-

Cyclization of the ring nitrogen (N2) onto the second carbonyl.

-

Elimination of water to aromatize the pyrimidine ring.

Visualization: Derivatization Logic

Figure 2: Strategic derivatization pathways for the 5-aminopyrazole scaffold.

Pharmacological Landscape (SAR)

The biological activity of this class is heavily dependent on the substituents at N1 (Aryl) and C4.

Case Study: Fipronil (Agrochemical)

Fipronil demonstrates the power of the 1-aryl-1H-pyrazol-5-amine scaffold when optimized for lipophilicity and metabolic stability.

-

Target: GABA-gated chloride channels (Antagonist).

-

Key Structural Features:

-

N1-Aryl: 2,6-dichloro-4-(trifluoromethyl)phenyl.[1] The electron-withdrawing groups increase lipophilicity and metabolic half-life.

-

C3-Cyano: Provides a dipole for binding.

-

C4-Sulfinyl: The trifluoromethylsulfinyl group is critical for potency and selectivity for insect vs. mammalian channels.

-

Therapeutic Applications Table

| Application Area | Mechanism of Action | Key Structural Requirement | Representative Compound |

| Agrochemical | GABA-Cl channel blocker | N1-(2,6-dichloro-4-CF3-phenyl), C4-SOCF3 | Fipronil [3] |

| Oncology | CDK / p38 MAPK Inhibitor | Fused Pyrazolo[1,5-a]pyrimidine core | Dinaciclib (Analog) [4] |

| Anti-inflammatory | COX-2 Inhibition | 1,5-Diaryl substitution pattern | Celecoxib (Structural cousin) |

| Antimicrobial | DNA Gyrase Inhibition | C4-N=N-Ar (Azo linkage) or Schiff base | Experimental Series [5] |

References

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE), 2019. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2010. [Link]

-

Fipronil | C12H4Cl2F6N4OS - PubChem. National Center for Biotechnology Information. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2022. [Link]

-

New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity. Bentham Science, 2022. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable & Regioselective Synthesis of 1-(4-ethylphenyl)-1H-pyrazol-5-amine

Abstract & Scope

This application note details the synthetic protocols for 1-(4-ethylphenyl)-1H-pyrazol-5-amine (CAS: N/A for specific derivative, Generic Class: 1-aryl-5-aminopyrazoles). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.

Unlike 3-amino isomers, the 5-amino-1-aryl regioisomer requires specific electronic control during cyclization. This guide prioritizes the 3-Ethoxyacrylonitrile Route for its superior regioselectivity and purification profile compared to the classical 2-chloroacrylonitrile method. A microwave-assisted protocol is also provided for high-throughput library generation.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 1-aryl-5-aminopyrazoles is controlling regiochemistry. The reaction of aryl hydrazines with non-symmetrical 1,3-electrophiles can yield either the 5-amino or 3-amino isomer.

Strategic Disconnection:

To ensure the formation of the 5-amino product (where the amino group is adjacent to the ring nitrogen bearing the aryl group), we utilize a Michael addition-cyclization sequence where the terminal nitrogen of the hydrazine (

Figure 1: Retrosynthetic logic prioritizing the 3-ethoxyacrylonitrile pathway for regiocontrol.

Protocol A: Preparation of 4-Ethylphenylhydrazine Hydrochloride

Prerequisite Step: Since 4-ethylphenylhydrazine is unstable as a free base and expensive to purchase, in-situ preparation from 4-ethylaniline is recommended.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | MW ( g/mol ) | Role |

| 4-Ethylaniline | 1.0 | 121.18 | Starting Material |

| Sodium Nitrite | 1.1 | 69.00 | Diazotization Agent |

| Tin(II) Chloride Dihydrate | 2.5 | 225.63 | Reducing Agent |

| Conc. HCl | - | - | Solvent/Acid Source |

Step-by-Step Methodology

-

Diazotization:

-

Charge a 500 mL 3-neck flask with 4-ethylaniline (12.1 g, 100 mmol) and Conc. HCl (40 mL).

-

Cool the suspension to -5°C to 0°C using an ice/salt bath. Vigorous stirring is essential to prevent localized heating.

-

Dropwise add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (15 mL). Maintain internal temperature below 0°C.

-

Checkpoint: The solution should become clear/yellow. Test with starch-iodide paper (instant blue = excess nitrite).

-

-

Reduction (SnCl2 Method):

-

Dissolve Tin(II) Chloride Dihydrate (56.4 g, 250 mmol) in Conc. HCl (50 mL). Cool this solution to 0°C.

-

Add the cold diazonium salt solution (from Step 1) to the stannous chloride solution in portions, maintaining temperature < 5°C.

-

Observation: A thick white/cream precipitate of the hydrazine double salt will form immediately.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation:

-

Filter the solids and wash with cold brine.

-

Free Base Liberation (Optional but recommended for purity): Suspend the solid in 10% NaOH and extract with diethyl ether (

mL). Dry organics over -

Salt Formation: Add 4M HCl in dioxane to the ether layer to precipitate 4-ethylphenylhydrazine hydrochloride . Filter and dry.[3][5]

-

Yield: Expected 75-85%.

-

Protocol B: Regioselective Synthesis of this compound

This is the core synthesis using 3-ethoxyacrylonitrile. This reagent acts as a masked form of malondialdehyde, directing the hydrazine to the correct position.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | MW | Role |

| 4-Ethylphenylhydrazine HCl | 1.0 | 172.65 | Nucleophile |

| 3-Ethoxyacrylonitrile | 1.1 | 97.12 | Electrophile |

| Sodium Ethoxide (21% in EtOH) | 1.2 | 68.05 | Base |

| Ethanol (Absolute) | - | - | Solvent |

Experimental Workflow

Figure 2: Workflow for the cyclization reaction.[8]

Detailed Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask, suspend 4-ethylphenylhydrazine hydrochloride (1.73 g, 10 mmol) in Absolute Ethanol (20 mL).

-

Add Sodium Ethoxide solution (1.2 equiv) dropwise. The mixture will clarify as the free hydrazine is liberated and NaCl precipitates.

-

-

Addition:

-

Add 3-Ethoxyacrylonitrile (1.07 g, 11 mmol) dropwise at room temperature.

-

Mechanism Note: The terminal

of the hydrazine attacks the

-

-

Cyclization:

-

Heat the reaction mixture to reflux (80°C) for 3–5 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexane). The intermediate hydrazone usually converts to the pyrazole ring during reflux.

-

-

Workup & Purification:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water or Diethyl Ether/Hexane.

-

Target Appearance: Off-white to pale yellow solid.

-

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for rapid library generation. This method uses water as a solvent, leveraging the "on-water" effect for acceleration.

-

Mixture: In a microwave vial (10–20 mL), combine 4-ethylphenylhydrazine HCl (1.0 mmol), 3-ethoxyacrylonitrile (1.1 mmol), and 1M HCl (aq) (3 mL).

-

Irradiation: Seal and heat in a microwave reactor at 150°C for 10–15 minutes .

-

Isolation:

-

Cool to room temperature.[6]

-

Basify with 10% NaOH (pH > 10).

-

The product usually precipitates. Filter and wash with water.

-

Note: If oil forms, extract with DCM.

-

Analytical Validation

To confirm the synthesis of the 5-amino isomer (vs. 3-amino), analyze the NMR carefully.

-

1H NMR (DMSO-d6, 400 MHz):

-

1.18 (t, 3H,

-

5.10–5.40 (br s, 2H,

- 5.45 (d, 1H, Pyrazole C4-H).

-

7.25 (d, 1H, Pyrazole C3-H). Coupling constant

- 7.30–7.50 (m, 4H, Aryl protons).

-

1.18 (t, 3H,

-

Differentiation:

-

5-Amino: The chemical shift of the C4-H is typically upfield (

5.3–5.5) due to the electron-donating effect of the adjacent amine. -

3-Amino: If the isomer were 3-amino, the C4-H would appear slightly downfield, and NOE (Nuclear Overhauser Effect) studies would show interaction between the Aryl group and the Pyrazole-H (C5), which is absent in the 5-amino isomer (where Aryl is far from C3-H).

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of hydrazine | Use freshly prepared hydrazine or store HCl salt under Argon. |

| Regioisomer Mix | pH too acidic during addition | Ensure NaOEt is added before the nitrile to buffer the HCl salt. |

| Oiling out | Impurities | Triturate the crude oil with cold hexanes or diethyl ether to induce crystallization. |

| Dark Color | Polymerization of nitrile | Distill 3-ethoxyacrylonitrile if it has turned yellow/orange before use. |

References

-

General Synthesis of 5-Aminopyrazoles

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Law, J., Manjunath, A., Schioldager, R., Eagon, S. J. Vis.[4] Exp. (2019), (148), e59896.

-

-

Regioselectivity Mechanisms

- Approaches towards the synthesis of 5-aminopyrazoles. Fadda, A. A., et al. Beilstein J. Org. Chem. 2011, 7, 158–179.

-

Hydrazine Preparation (Org.[9] Synth. Standard):

-

3-Ethoxyacrylonitrile Reagent Data

- PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. prepchem.com [prepchem.com]

- 4. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

Application Note: Engineering Kinase Inhibitors using 1-(4-ethylphenyl)-1H-pyrazol-5-amine

Executive Summary & Strategic Rationale

This guide details the application of 1-(4-ethylphenyl)-1H-pyrazol-5-amine (CAS: 1368947-90-3 / Analogous Series) as a high-value linchpin in the synthesis of fused heterocyclic kinase inhibitors.[1]

While simple pyrazoles are ubiquitous in drug design, the N-aryl-5-amine scaffold represents a "privileged structure" specifically for generating pyrazolo[1,5-a]pyrimidines .[1] These fused systems are bioisosteres of the purine ATP-binding motif found in kinases, making them critical for targeting oncogenic pathways (e.g., VEGFR2, CDK2, EGFR).

Why the 4-ethylphenyl substituent?

-

Hydrophobic Reach: Unlike the unsubstituted phenyl or the smaller methylphenyl analogs, the 4-ethyl group provides a flexible hydrophobic probe capable of reaching the "Gatekeeper" region or the solvent-exposed front pocket of the kinase ATP binding site.

-

Solubility & Permeability: The ethyl group modulates logP (lipophilicity), improving membrane permeability compared to highly polar unsubstituted analogs while avoiding the metabolic liability of longer alkyl chains.

Chemical Architecture & Synthetic Utility[1]

The core utility of this molecule lies in its 1,3-binucleophilic character . The exocyclic amine (

Synthetic Pathway Visualization

The following diagram illustrates the "Linchpin" strategy, converting the precursor into bioactive scaffolds.

Figure 1: The binucleophilic reaction pathway transforming the pyrazole-5-amine into fused kinase inhibitor scaffolds.[1]

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the condensation of this compound with 1,3-dicarbonyls.[1] This reaction is the industry standard for generating libraries of ATP-competitive inhibitors.[1]

Materials

-

Substrate: this compound (1.0 equiv).

-

Reagent: 1,3-diketone (e.g., acetylacetone for dimethyl analog) or 3-dimethylamino-1-aryl-prop-2-en-1-one (for aryl substituted).[1]

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

-

Catalyst: Piperidine (if using EtOH).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of this compound in 5 mL of Glacial Acetic Acid.

-

Note: AcOH acts as both solvent and acid catalyst. For acid-sensitive substrates, use EtOH with 5 drops of piperidine.

-

-

Addition: Add 1.1 mmol (1.1 equiv) of the 1,3-dicarbonyl compound dropwise.

-

Reflux: Heat the mixture to reflux (118°C for AcOH) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (

) should disappear, replaced by a highly fluorescent spot (

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of crushed ice/water.

-

Critical Step: Vigorously stir for 15 minutes to induce precipitation.

-

-

Purification:

-

Filter the precipitate.

-

Wash with cold water (

) to remove excess acid. -

Recrystallize from Ethanol/DMF (9:1) to obtain the pure fused heterocycle.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Precipitate on Ice | Product is too soluble or reaction incomplete. | Neutralize AcOH with |

| Multiple TLC Spots | Regioisomers formed (rare with 5-amine).[1] | Isolate via column chromatography. 7-substituted isomer is usually favored.[1] |

| Starting Material Remains | Low nucleophilicity of amine. | Increase temperature or switch to microwave irradiation (150°C, 15 min). |

Protocol B: In Vitro Kinase Inhibition Screening

Once the scaffold is synthesized, it must be validated against biological targets. The 4-ethylphenyl group is particularly effective in targeting VEGFR2 (KDR) or p38 MAP Kinase .

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[1]

Reagents

-

Kinase: Recombinant Human VEGFR2 (KDR).

-

Substrate: Poly (Glu, Tyr) 4:1 peptide.

-

Test Compound: Synthesized Pyrazolo[1,5-a]pyrimidine derivative.

-

Vehicle: 100% DMSO.

Experimental Workflow

-

Compound Preparation:

-

Dissolve the test compound in 100% DMSO to a stock concentration of 10 mM.

-

Solubility Check: The 4-ethylphenyl group increases lipophilicity.[1] Ensure no precipitation occurs upon dilution into the assay buffer (keep DMSO < 1% final).

-

-

Serial Dilution: Prepare a 10-point dose-response curve (e.g., 10

M to 0.5 nM). -

Enzyme Reaction:

-

Add 2

L of Compound to 384-well white plate.[1] -

Add 4

L of Kinase Enzyme (0.5 ng/well). Incubate 10 min (Pre-incubation allows the inhibitor to access the ATP pocket). -

Add 4

L of ATP/Substrate mix to initiate reaction. -

Incubate at Room Temp for 60 minutes.

-

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (Depletes unconsumed ATP).[1] Incubate 40 min. -

Add 20

L Kinase Detection Reagent (Converts ADP to ATP

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Calculate

using a sigmoidal dose-response equation (Variable Slope).[1]

-

Pharmacophore Modeling & SAR Analysis[1]

To rationalize the activity of the 1-(4-ethylphenyl) derivatives, we map the interactions within the ATP binding pocket.

Binding Mode Diagram

Figure 2: Interaction map showing the critical role of the Ethylphenyl tail in hydrophobic packing.

Structure-Activity Relationship (SAR) Data

Hypothetical data based on typical pyrazolo-pyrimidine scaffold profiles.[1]

| R-Group (Phenyl pos.[1][2] 4) | LogP (Calc) | VEGFR2 | Interpretation |

| -H | 2.1 | 450 | Lacks hydrophobic filling; weak binding.[1] |

| -CH3 (Methyl) | 2.5 | 85 | Good fit, but slightly short for deep pocket.[1] |

| -CH2CH3 (Ethyl) | 2.9 | 32 | Optimal hydrophobic interaction/packing. |

| -C(CH3)3 (t-Butyl) | 3.6 | >1000 | Steric clash with Gatekeeper residue.[1] |

References

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

- Taylor & Francis. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.

-

Biological Activity of Aminopyrazoles

- National Institutes of Health (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."

-

Cytotoxicity & Drug Design

- MDPI.

- Kinase Assay Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Application Notes." Standard Industry Protocol (Referenced for Methodology).

Sources

Application Notes & Protocols: Leveraging 1-(4-ethylphenyl)-1H-pyrazol-5-amine for the Synthesis of Novel Antimicrobial Agents

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 1-(4-ethylphenyl)-1H-pyrazol-5-amine, a key chemical building block, in the synthesis of new potential antimicrobial agents.[4] We present a comprehensive workflow from synthetic design and execution to in vitro antimicrobial evaluation, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Pyrazole Scaffold as a Platform for Antimicrobial Innovation

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and potent antimicrobial activities.[5][6][7] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical properties and biological targets. The presence of this nucleus in established drugs has proven its therapeutic potential.[8]

The core subject of this guide, this compound, offers a strategic starting point for novel drug discovery. It possesses two key features for synthetic elaboration:

-

The 5-amino group , a versatile nucleophilic handle for a variety of chemical transformations, most notably the formation of Schiff bases, amides, and ureas.

-

The 1-(4-ethylphenyl) substituent , which provides a lipophilic character that can be crucial for membrane permeability and interaction with bacterial targets.

This guide will focus on a practical, high-yield synthetic strategy—the formation of pyrazole-based Schiff bases (imines)—a class of compounds frequently reported to exhibit significant antimicrobial activity.

Strategic Workflow for Antimicrobial Agent Development

The development process follows a logical progression from chemical synthesis to biological evaluation. Each step is critical for generating reliable and interpretable data, forming a self-validating experimental loop.

Figure 1: A comprehensive workflow from synthesis to biological evaluation.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of a Representative Schiff Base Derivative: (E)-N-benzylidene-1-(4-ethylphenyl)-1H-pyrazol-5-amine

This protocol describes the synthesis of a model Schiff base derivative. The rationale for choosing an aromatic aldehyde is based on literature evidence suggesting that extended aromatic systems can enhance antimicrobial activity.[1][2] The use of a catalytic amount of glacial acetic acid is a standard and effective method for promoting imine formation.

Materials:

-

This compound

-

Benzaldehyde (or a substituted aromatic aldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard reflux apparatus with magnetic stirring

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10 mmol) in absolute ethanol (30 mL).

-

Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.

-

Once the reaction is complete (as indicated by the consumption of the starting amine), allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the solid product.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 40-50°C to a constant weight. Further purification can be achieved by recrystallization from ethanol if necessary.

Figure 2: General reaction scheme for Schiff base synthesis.

Protocol 3.2: Structural Characterization

It is imperative to confirm the structure and purity of the synthesized compound before biological testing.

-

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (imine) stretching band around 1620-1640 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine from the starting material.

-

¹H-NMR Spectroscopy: The spectrum should show the disappearance of the -NH₂ protons and the appearance of a new singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. Signals corresponding to both the pyrazole and the newly introduced aromatic ring should be present.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.

Protocol 3.3: In Vitro Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique for determining MIC values.[9][10][11]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Synthesized compound stock solution (e.g., 1 mg/mL in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (DMSO)

-

Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

-

Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

-

Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of your synthesized compound to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

-